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Compound of Interest

Compound Name: 3-Chloro-4,5-difluoronitrobenzene

Cat. No.: B1360161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and reactivity of 3-Chloro-4,5-difluoronitrobenzene (CAS No. 53780-44-2). This compound is

a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This

document consolidates available data on its physical and chemical characteristics, provides

detailed experimental protocols for its synthesis and typical reactions, and outlines its safety

considerations. The content is structured to be a practical resource for researchers and

professionals in organic synthesis and drug development.

Chemical and Physical Properties
3-Chloro-4,5-difluoronitrobenzene is a poly-substituted aromatic compound with the

molecular formula C₆H₂ClF₂NO₂. Its structure, featuring a nitro group and three halogen

substituents, makes it a highly reactive and useful building block in organic synthesis. The

strong electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic

aromatic substitution.

Physical Properties
The key physical properties of 3-Chloro-4,5-difluoronitrobenzene are summarized in the

table below. It is typically a white solid at room temperature and requires specific storage
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conditions to maintain its stability.[2]

Property Value Reference

CAS Number 53780-44-2 [2]

Molecular Formula C₆H₂ClF₂NO₂ [2]

Molecular Weight 193.54 g/mol [2]

Appearance White solid [1]

Boiling Point 232.6 °C at 760 mmHg [1]

Density 1.591 g/cm³ [1]

Flash Point 94.4 °C [1]

Refractive Index 1.531 [1]

Storage Temperature -20°C [2]

Spectral Data
As of the compilation of this guide, detailed experimental spectral data (NMR, IR, Mass

Spectrometry) for 3-Chloro-4,5-difluoronitrobenzene is not readily available in public

databases. Researchers are advised to acquire their own analytical data upon synthesis or

procurement of this compound. Predicted spectral data can be computationally generated but

should be confirmed with experimental results.

Synthesis and Reactivity
Synthesis
A plausible synthetic route to 3-Chloro-4,5-difluoronitrobenzene involves the fluorination of a

suitable polychlorinated nitrobenzene precursor. A general method adapted from the synthesis

of related difluoronitrobenzene compounds is presented below. This reaction proceeds via a

nucleophilic aromatic substitution where a chloride is displaced by a fluoride ion.

Experimental Protocol: Synthesis of 3-Chloro-4,5-difluoronitrobenzene
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This protocol is based on the general principle of halogen exchange (Halex) reaction, a

common method for synthesizing fluorinated aromatic compounds.

Materials:

1,4-Dichloro-2,3-dinitrobenzene

Potassium fluoride (spray-dried)

Aprotic polar solvent (e.g., Sulfolane or Dimethyl Sulfoxide)

Phase-transfer catalyst (e.g., a quaternary ammonium salt) (optional)

Procedure:

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and

a nitrogen inlet, add 1,4-dichloro-2,3-dinitrobenzene and the aprotic polar solvent.

Add spray-dried potassium fluoride to the mixture. The molar ratio of KF to the starting

material should be in slight excess.

If used, add the phase-transfer catalyst.

Heat the reaction mixture to a high temperature (typically in the range of 150-230°C) with

vigorous stirring under a nitrogen atmosphere.

Monitor the progress of the reaction by gas chromatography (GC) or thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Filter the mixture to remove inorganic salts.

The filtrate, containing the product, is then purified by vacuum distillation or

recrystallization to yield 3-Chloro-4,5-difluoronitrobenzene.

Workflow Diagram:
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Start

Combine 1,4-dichloro-2,3-dinitrobenzene,
KF, and solvent in reactor

Heat mixture to 150-230°C
under Nitrogen

Monitor reaction by GC/TLC

Cool to room temperature

Reaction complete

Filter to remove salts

Purify by vacuum distillation
or recrystallization

Obtain pure 3-Chloro-4,5-difluoronitrobenzene

Click to download full resolution via product page

Synthesis workflow for 3-Chloro-4,5-difluoronitrobenzene.
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Chemical Reactivity
The reactivity of 3-Chloro-4,5-difluoronitrobenzene is dominated by nucleophilic aromatic

substitution (SNAr). The nitro group, being a strong electron-withdrawing group, activates the

aromatic ring towards attack by nucleophiles, particularly at the ortho and para positions

relative to the nitro group.

The presence of three halogen atoms (one chlorine and two fluorine) provides multiple sites for

substitution. The relative reactivity of the leaving groups in SNAr reactions is typically F > Cl >

Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the

rate-determining step is the initial attack of the nucleophile, which is facilitated by the high

electronegativity of fluorine, polarizing the C-F bond.

General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group,

forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of

the leaving group.

Substituted Nitrobenzene + Nucleophile -> Meisenheimer Complex
(Resonance Stabilized) -> Substituted Product + Leaving Group

Click to download full resolution via product page

General mechanism of nucleophilic aromatic substitution.

Due to the positions of the fluoro and chloro substituents relative to the nitro group, nucleophilic

attack can occur at different positions, leading to a variety of substituted products. The specific

site of attack will depend on the reaction conditions and the nature of the nucleophile. For

instance, reactions with amines or alkoxides can be used to introduce nitrogen or oxygen-

containing functional groups, which is a common strategy in the synthesis of pharmaceutical

building blocks.
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Applications in Drug Development
3-Chloro-4,5-difluoronitrobenzene serves as a key starting material or intermediate in the

synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its

utility stems from the ability to selectively introduce substituents onto the aromatic ring via

nucleophilic aromatic substitution. This allows for the construction of molecular scaffolds found

in various active pharmaceutical ingredients (APIs). The presence of fluorine atoms is often

desirable in drug candidates as it can enhance metabolic stability, binding affinity, and

bioavailability.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Chloro-4,5-difluoronitrobenzene (CAS

53780-44-2) is not widely available, data from closely related compounds such as 3-Chloro-4-

fluoronitrobenzene suggest that this compound should be handled with care.

General Hazards: Based on analogous compounds, it is likely to be harmful if swallowed, in

contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.[3]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE

should be worn, including chemical-resistant gloves, safety goggles, and a lab coat. Work

should be conducted in a well-ventilated fume hood.

Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated

area, away from incompatible materials.[2] The recommended storage temperature is -20°C.

[2]

Disposal: Dispose of this chemical and its container in accordance with local, regional, and

national regulations.

Researchers should always consult the most up-to-date Safety Data Sheet provided by the

supplier before handling this chemical.

Conclusion
3-Chloro-4,5-difluoronitrobenzene is a valuable chemical intermediate with significant

potential in the synthesis of complex molecules for the pharmaceutical and agrochemical
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industries. Its reactivity, driven by the activating nitro group and multiple halogen leaving

groups, allows for diverse functionalization through nucleophilic aromatic substitution. While

there is a need for more publicly available experimental data, particularly spectral and detailed

safety information, this guide provides a foundational understanding of its properties and

applications for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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